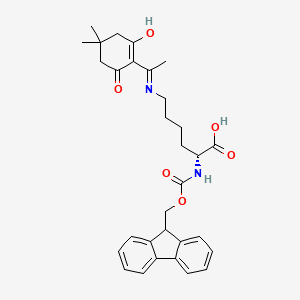

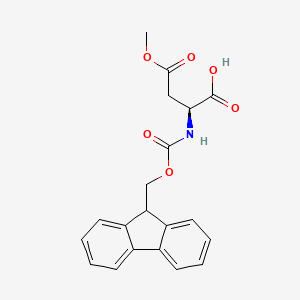

Fmoc-Asp(OMe)-OH

説明

Fmoc-Asp(OMe)-OH is a dipeptide derivative of the amino acid aspartic acid, with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. It is a versatile reagent used in a variety of research and laboratory experiments, due to its ability to form stable complexes with various molecules. The Fmoc group is also known for its stability, which makes Fmoc-Asp(OMe)-OH an ideal choice for peptide synthesis, as it is resistant to hydrolysis.

科学的研究の応用

Peptide Synthesis:

- Fmoc-Asp(OMe)-OH is utilized in Fmoc solid phase peptide synthesis to prevent base-catalyzed aspartimide formation. This approach yields cleaner crude products and enhances the synthesis efficiency (Karlström & Undén, 1996).

- New derivatives of Fmoc-Asp(OMe)-OH, such as Fmoc-Asp(OEpe)-OH and Fmoc-Asp(OPhp)-OH, have been developed to further minimize aspartimide by-products in peptide synthesis, proving extremely effective in various applications (Behrendt, Huber, Marti, & White, 2015).

Synthesis of Functional Molecules:

- Fmoc-Asp(OMe)-OH is used in the synthesis of pentasubstituted pyrroles, a process involving intramolecular C-arylation, aldol condensation, and spontaneous aromatization. This strategy provides a straightforward method for accessing functionalized pyrroles (Lemrová, Maloň, & Soural, 2022).

Cell Culture and Biomedical Applications:

- In cell culture, Fmoc-Asp(OMe)-OH-based dipeptide hydrogels support the viability and growth of fibroblast cells. These hydrogels mimic the integrin-binding RGD peptide of fibronectin, crucial for various biomedical applications (Liyanage, Vats, Rajbhandary, Benoit, & Nilsson, 2015).

- It is also used in the development of minimalistic dipeptide-based hydrogels, which are significant in peptide nanotechnology and biomedical products. These hydrogels can support cell growth and exhibit interesting properties like DNA binding (Chakraborty et al., 2020).

Nanotechnology:

- Fmoc-Asp(OMe)-OH has been instrumental in the development of nanomaterials, such as in the synthesis of peptide hydrogels that incorporate graphene, showcasing the potential of peptide-based materials in nanotechnology (Adhikari & Banerjee, 2011).

Enzyme-Driven Dynamic Peptide Libraries:

- It plays a role in the dynamic combinatorial libraries (DCL) for discovering self-assembling nanostructures, demonstrating an evolution-based approach for the selection and amplification of supramolecular peptide nanostructures (Das, Hirst, & Ulijn, 2009).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKCYGOTGVDHL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670198 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(OMe)-OH | |

CAS RN |

145038-53-5 | |

| Record name | 4-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

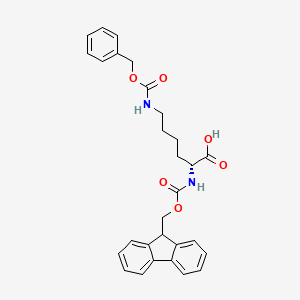

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

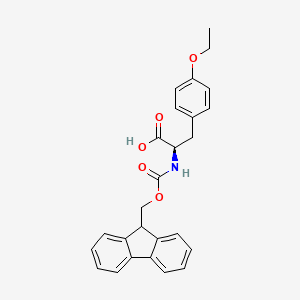

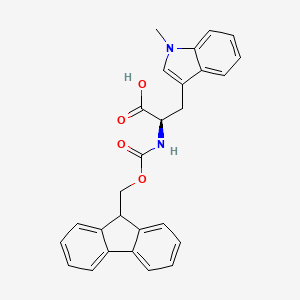

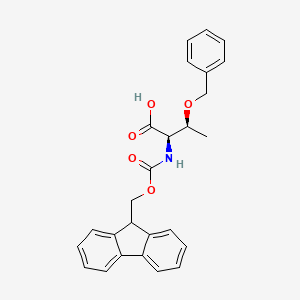

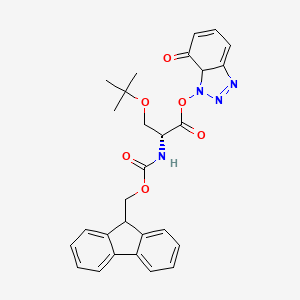

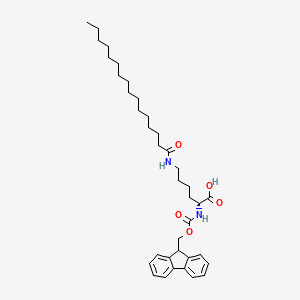

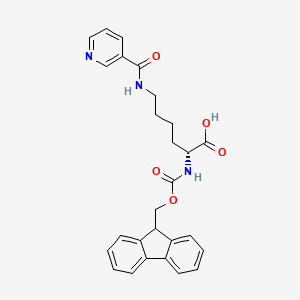

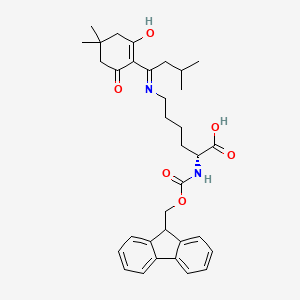

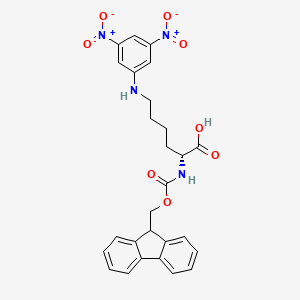

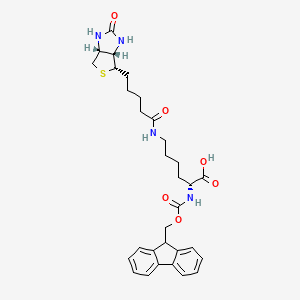

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Asp(OMe)-OH in the synthesis of pentasubstituted pyrroles?

A1: Fmoc-Asp(OMe)-OH, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid β-methyl ester, serves as a key building block in this synthetic strategy. [] The process begins by immobilizing Fmoc-Asp(OMe)-OH. This immobilized molecule then reacts with 4-nitrobenzenesulfonyl chloride, followed by alkylation with various α-haloketones. Treatment of the resulting intermediates with potassium trimethylsilanolate initiates a cascade reaction. This cascade involves sequential C-arylation, aldol condensation, and spontaneous aromatization, ultimately yielding the desired pentasubstituted pyrroles. [] Essentially, Fmoc-Asp(OMe)-OH provides the structural backbone upon which the pyrrole ring is constructed through this series of reactions.

Q2: What are the advantages of using Fmoc-Asp(OMe)-OH in this specific synthesis compared to other potential starting materials?

A2: The research highlights the "fast and simple access to pentasubstituted and functionalized pyrroles" enabled by this synthetic strategy, which leverages the reactivity of Fmoc-Asp(OMe)-OH. [] While the paper doesn't explicitly compare the use of Fmoc-Asp(OMe)-OH to other starting materials, the emphasis on the speed and simplicity of this method suggests advantages over alternative, potentially more complex or lower-yielding synthetic routes. Further research could directly compare different approaches to better quantify these advantages.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。